2-Chloro-3-(methoxymethyl)pyrazine
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Overview
Description
2-Chloro-3-(methoxymethyl)pyrazine is an organic compound with the molecular formula C6H7ClN2O and a molecular weight of 158.59 g/mol . It is a derivative of pyrazine, a heterocyclic aromatic organic compound. This compound is primarily used in research and development settings and is not intended for medicinal or household use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(methoxymethyl)pyrazine can be achieved through various methods. One common approach involves the reaction of 2-chloropyrazine with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(methoxymethyl)pyrazine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts like palladium on carbon or hydrogen gas under high pressure.
Major Products Formed
Nucleophilic substitution: Substituted pyrazines with various functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dihydropyrazine derivatives.
Scientific Research Applications
2-Chloro-3-(methoxymethyl)pyrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(methoxymethyl)pyrazine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxymethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The chlorine atom can participate in hydrogen bonding or halogen bonding interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-methylpyrazine: Similar structure but lacks the methoxymethyl group.
3-Chloro-2-methylpyrazine: Similar structure with different substitution pattern.
2-Methyl-3-chloropyrazine: Another isomer with a different substitution pattern.
Uniqueness
2-Chloro-3-(methoxymethyl)pyrazine is unique due to the presence of both a chlorine atom and a methoxymethyl group on the pyrazine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Biological Activity
2-Chloro-3-(methoxymethyl)pyrazine is a heterocyclic compound with potential biological activities that have garnered interest in various fields, including pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C6H7ClN2O
- Molecular Weight : 158.59 g/mol
- CAS Number : 1289387-97-8
Synthesis
The synthesis of this compound can be achieved through several methods, with one common approach being the reaction of 2-chloropyrazine with methoxymethyl chloride in the presence of a base like sodium hydride or potassium carbonate. This method allows for the introduction of the methoxymethyl group, which enhances the compound's lipophilicity and biological activity.
The biological activity of this compound is thought to stem from its ability to interact with specific enzymes or receptors in biological systems. The methoxymethyl group may facilitate cellular uptake, while the chlorine atom can engage in hydrogen bonding or halogen bonding interactions with target biomolecules. This dual interaction mechanism could modulate enzyme activity or receptor signaling pathways, leading to observed biological effects.
Study on Pyrazole Compounds
A review of pyrazole derivatives indicated that compounds similar to this compound exhibit a broad spectrum of biological activities, including anti-inflammatory and antimicrobial effects. The structure-activity relationship (SAR) analysis suggests that modifications in the pyrazine ring can significantly influence biological efficacy .
Activity Against Specific Bacteria
In a comparative study involving various pyrazine derivatives, compounds structurally related to this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. For example, one derivative displayed a minimum inhibitory concentration (MIC) comparable to that of established antibiotics like ampicillin .
Comparative Analysis with Similar Compounds
Compound Name | Structure Description | Antibacterial Activity (MIC) |
---|---|---|
This compound | Contains methoxymethyl and chloro groups | Pending specific data |
2-Chloro-3-methylpyrazine | Lacks methoxymethyl group | Moderate activity reported |
3-Chloro-2-methylpyrazine | Different substitution pattern | Moderate activity reported |
2-Methyl-3-chloropyrazine | Another isomer | Limited data available |
Properties
IUPAC Name |
2-chloro-3-(methoxymethyl)pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-10-4-5-6(7)9-3-2-8-5/h2-3H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCQJSFWVLOADO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC=CN=C1Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693777 |
Source
|
Record name | 2-Chloro-3-(methoxymethyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289387-97-8 |
Source
|
Record name | 2-Chloro-3-(methoxymethyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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